REACTION_CXSMILES
|
[CH2:1]([N:11]1[C:20](=[O:21])[C:19]2[N:18]([CH3:22])[CH:17]=[N:16][C:15]=2[N:14]([CH3:23])[C:12]1=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]CC=C.C[N+]1([O-])CC[O:28]CC1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:40]([OH:44])(C)([CH3:42])[CH3:41]>[Os](=O)(=O)(=O)=O.CC(C)=O.O>[OH:44][CH:40]([CH2:42][OH:28])[CH2:41][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][N:11]1[C:20](=[O:21])[C:19]2[N:18]([CH3:22])[CH:17]=[N:16][C:15]=2[N:14]([CH3:23])[C:12]1=[O:13] |f:2.3.4|
|
Name
|
1-(9-decenyl)-3,7-dimethylxanthine
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
saturated solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
an additional 15 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with 25% ethanol/dichloromethane (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated to
|
Type
|
CUSTOM
|
Details
|
a give a white solid residue
|
Type
|
CUSTOM
|
Details
|
Upon recrystallization of the residue in ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |